(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Description
The compound "(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one" is a thiazol-4-one derivative characterized by:
- A 1,3-thiazol-4-one core with an (E)-configured benzylidene substituent at position 3.
- A 2-anilino group (phenylamino) at position 2.
- A 3-[(2-chlorophenyl)methoxy]phenyl substituent on the benzylidene moiety.
This structure places it within a broader class of 5-benzylidene-2-aminothiazol-4-one analogs, which are synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes under mild acidic conditions (e.g., glacial acetic acid and sodium acetate) . The (5E) stereochemistry is critical for biological activity, as geometric isomerism (E vs. Z) often influences binding affinity and pharmacokinetics .
Properties
Molecular Formula |
C23H17ClN2O2S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17ClN2O2S/c24-20-12-5-4-8-17(20)15-28-19-11-6-7-16(13-19)14-21-22(27)26-23(29-21)25-18-9-2-1-3-10-18/h1-14H,15H2,(H,25,26,27)/b21-14+ |
InChI Key |
SCEIGZQADZCQNZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzaldehydes under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
However, replacing the benzylidene-linked phenyl with a furanyl group (as in ) introduces conformational rigidity, which may optimize binding to fungal or bacterial targets . Dichlorophenyl substituents (e.g., ) increase electron-withdrawing effects, correlating with stronger antibacterial activity (MIC₅₀ = 6.25 µM) compared to mono-chloro analogs .
Amino Group Modifications: The anilino group in the target compound is a common pharmacophore. Replacing it with a 4-hydroxyphenylamino group () introduces hydrogen-bonding capability, enhancing solubility and target interactions.
Stereochemical Impact :
- The (5E) configuration is conserved across active analogs, as (Z)-isomers (e.g., ) often show reduced activity due to steric clashes in target binding pockets .
Thione vs. Thiazolidinone Core: 2-Thioxothiazolidin-4-one derivatives (e.g., ) exhibit superior antimicrobial activity compared to non-thionated analogs, likely due to enhanced electrophilicity and sulfur-mediated interactions .
Biological Activity
(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C23H17ClN2O2S
- Molecular Weight : 420.9 g/mol
- IUPAC Name : (5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which is crucial for its anticancer properties. The compound's thiazolidinone core is believed to play a significant role in its pharmacological effects.
Biological Activity Overview
Research indicates that (5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one exhibits a range of biological activities:
-
Antimicrobial Activity :
- In vitro studies have demonstrated the compound's effectiveness against various bacterial strains.
- The Minimum Inhibitory Concentration (MIC) values suggest potent antimicrobial properties comparable to established antibiotics.
-
Anticancer Activity :
- The compound has been evaluated against several cancer cell lines, showing significant inhibitory effects on cell proliferation.
- Specific IC50 values indicate its potential as a lead compound in cancer therapy.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
Table 2: Anticancer Activity Data
Case Studies
-
In Vitro Study on Anticancer Properties :
A study evaluated the efficacy of the compound against various tumor cell lines, including MDA-MB 231 and HCT116. The results indicated that the compound significantly reduced cell viability with IC50 values below 10 μM, suggesting strong anticancer potential. -
Antimicrobial Efficacy Against Pathogens :
Another investigation focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The study reported MIC values indicating that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
